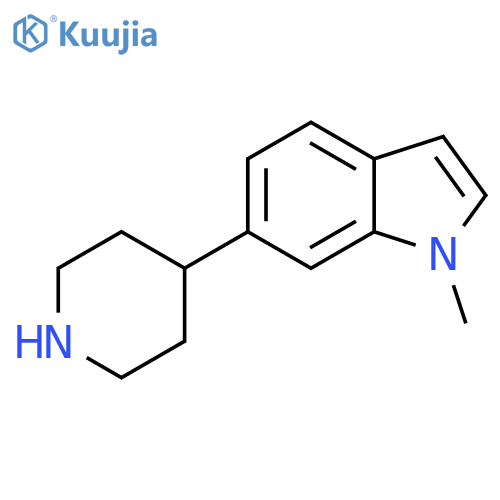

Cas no 1020276-57-6 (1-methyl-6-(piperidin-4-yl)-1H-indole)

1-methyl-6-(piperidin-4-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1-methyl-6-(piperidin-4-yl)-1H-indole

- AKOS022925498

- EN300-1788820

- 1020276-57-6

- SCHEMBL5584815

-

- インチ: 1S/C14H18N2/c1-16-9-6-12-2-3-13(10-14(12)16)11-4-7-15-8-5-11/h2-3,6,9-11,15H,4-5,7-8H2,1H3

- InChIKey: XQNRAGOQSRFMRS-UHFFFAOYSA-N

- SMILES: N1CCC(C2=CC=C3C=CN(C)C3=C2)CC1

計算された属性

- 精确分子量: 214.146998583g/mol

- 同位素质量: 214.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 16

- 回転可能化学結合数: 1

- 複雑さ: 235

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17Ų

- XLogP3: 2.1

1-methyl-6-(piperidin-4-yl)-1H-indole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788820-10.0g |

1-methyl-6-(piperidin-4-yl)-1H-indole |

1020276-57-6 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1788820-2.5g |

1-methyl-6-(piperidin-4-yl)-1H-indole |

1020276-57-6 | 2.5g |

$2548.0 | 2023-09-19 | ||

| Enamine | EN300-1788820-1.0g |

1-methyl-6-(piperidin-4-yl)-1H-indole |

1020276-57-6 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1788820-5.0g |

1-methyl-6-(piperidin-4-yl)-1H-indole |

1020276-57-6 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1788820-0.05g |

1-methyl-6-(piperidin-4-yl)-1H-indole |

1020276-57-6 | 0.05g |

$1091.0 | 2023-09-19 | ||

| Enamine | EN300-1788820-5g |

1-methyl-6-(piperidin-4-yl)-1H-indole |

1020276-57-6 | 5g |

$3770.0 | 2023-09-19 | ||

| Enamine | EN300-1788820-0.5g |

1-methyl-6-(piperidin-4-yl)-1H-indole |

1020276-57-6 | 0.5g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1788820-1g |

1-methyl-6-(piperidin-4-yl)-1H-indole |

1020276-57-6 | 1g |

$1299.0 | 2023-09-19 | ||

| Enamine | EN300-1788820-10g |

1-methyl-6-(piperidin-4-yl)-1H-indole |

1020276-57-6 | 10g |

$5590.0 | 2023-09-19 | ||

| Enamine | EN300-1788820-0.1g |

1-methyl-6-(piperidin-4-yl)-1H-indole |

1020276-57-6 | 0.1g |

$1144.0 | 2023-09-19 |

1-methyl-6-(piperidin-4-yl)-1H-indole 関連文献

-

1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

1-methyl-6-(piperidin-4-yl)-1H-indoleに関する追加情報

1-Methyl-6-(Piperidin-4-yl)-1H-Indole (CAS No. 1020276-57-6): A Comprehensive Overview

1-Methyl-6-(piperidin-4-yl)-1H-indole (CAS No. 1020276-57-6) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This indole derivative is characterized by its unique structural features, which include a piperidine ring and a methyl group, making it a promising candidate for the development of novel drugs targeting various diseases.

The indole scaffold is a well-known privileged structure in medicinal chemistry, often found in bioactive compounds with diverse pharmacological activities. The presence of the piperidin-4-yl group in 1-methyl-6-(piperidin-4-yl)-1H-indole adds an additional layer of complexity and functionality, potentially enhancing its binding affinity and selectivity towards specific biological targets. Recent studies have highlighted the importance of this compound in the context of neurodegenerative diseases, cancer, and inflammatory disorders.

In the realm of neurodegenerative diseases, 1-methyl-6-(piperidin-4-yl)-1H-indole has shown promising results in modulating the activity of key enzymes and receptors involved in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. Additionally, it has been shown to modulate the activity of monoamine oxidase (MAO), an enzyme implicated in the breakdown of neurotransmitters such as dopamine and serotonin.

Beyond neurodegenerative diseases, 1-methyl-6-(piperidin-4-yl)-1H-indole has also been investigated for its potential anti-cancer properties. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this effect is thought to involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. Furthermore, preliminary data suggest that 1-methyl-6-(piperidin-4-yl)-1H-indole may have synergistic effects when used in combination with conventional chemotherapeutic agents, potentially enhancing their efficacy while reducing toxicity.

In the context of inflammatory disorders, 1-methyl-6-(piperidin-4-yl)-1H-indole has been shown to possess potent anti-inflammatory properties. Research conducted at several leading institutions has demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This makes it a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-methyl-6-(piperidin-4-yl)-1H-indole is another important aspect that has been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting that it may be suitable for further development as an oral or parenteral therapeutic agent. Additionally, its low toxicity profile and high therapeutic index make it an attractive candidate for clinical trials.

In conclusion, 1-methyl-6-(piperidin-4-yl)-1H-indole (CAS No. 1020276-57-6) represents a promising lead compound with a wide range of potential therapeutic applications. Its unique structural features and multifaceted biological activities make it a valuable asset in the ongoing efforts to develop novel treatments for neurodegenerative diseases, cancer, and inflammatory disorders. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of 1-methyl-6-(piperidin-4-yl)-1H-indole will emerge, further solidifying its position as a key player in modern medicinal chemistry.

1020276-57-6 (1-methyl-6-(piperidin-4-yl)-1H-indole) Related Products

- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)

- 1353983-03-5(2-[(1-methylpiperidin-4-yl)oxy]ethan-1-ol)

- 151252-07-2(Furan, 2-(2-cyclohexen-1-yloxy)tetrahydro-)

- 1443309-76-9((4-chloro-3-methylphenyl)-(furan-2-yl)methanol)

- 797007-47-7((2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one)

- 2228741-53-3(3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol)

- 1511695-43-4(1-(3-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)

- 887974-28-9((5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol)

- 2171237-07-1((1S)-1-1-cyclopropyl-3-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)